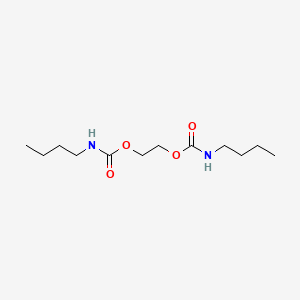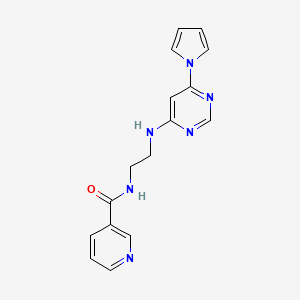![molecular formula C14H16N2 B2988103 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 890090-95-6](/img/structure/B2988103.png)
1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine and a variety of alkylpyrazines are flavor and aroma compounds found in baked and roasted foods .
Synthesis Analysis
The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . For example, pyrazolo[3,4-d]-thiazoles were prepared by the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system .
Molecular Structure Analysis
In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .
Chemical Reactions Analysis
Pyrazine and its derivatives have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . They possess distinct chemical reactivity profiles .
Physical And Chemical Properties Analysis
Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .
Applications De Recherche Scientifique
Potential in Cancer Therapy
Research into the applications of compounds similar to 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine often explores their utility in treating various types of cancer. For example, CI-980, belonging to a novel class of 1,2-dihydropyrido[3,4-b]pyrazines, has been studied for its ability to inhibit tubulin polymerization, presumably by binding to the colchicine binding site of tubulin, indicating a potential mechanism through which related compounds might exert antitumor effects (Rowinsky et al., 1997).
Metabolic Insights
The study of this compound and related compounds provides valuable insights into their metabolic pathways, which can be crucial for understanding their therapeutic potential and safety profiles. For instance, the metabolism, excretion, and pharmacokinetics of related compounds have been detailed in clinical settings to inform their use in treating diseases like myelofibrosis (Shilling et al., 2010).
Neurological Applications
Some research has explored the neurological effects of related compounds, shedding light on potential applications in treating neurological disorders. The study of MK-212, for example, has provided insights into how serotonin receptor agonists can influence neurochemical pathways, suggesting avenues for research into compounds like this compound in the context of neurological health (Lowy & Meltzer, 1988).
Pharmacokinetic Characterization
Understanding the pharmacokinetics of compounds is essential for their development into therapeutic agents. Research into the pharmacokinetics of oltipraz, a compound with a similar structure, has provided insights into how such compounds are metabolized and distributed within the body, offering a basis for further research into the pharmacokinetics of this compound (Kim et al., 2010).
Environmental and Dietary Exposures
The study of pyrazine derivatives, including potential metabolites and exposure biomarkers related to dietary intake and environmental exposure, offers another area of application. For example, the investigation of urine metabolome profiles after dietary interventions with differently cooked potatoes identified metabolites derived from Maillard reactions, which include pyrazine derivatives, highlighting the impact of dietary and environmental exposures on human health (Zhou et al., 2020).
Safety and Hazards
Orientations Futures
Pyrazine and phenazine compounds demonstrate biological activities relevant to the treatment of disease . They have shown potential therapeutic value, including several clinically used agents . Future research may focus on understanding the contribution of HOMO, SHOMO, and THOMO to the mixed-orbital charge transport of organic semiconductors .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing its interaction with cyclin A2, and thus halting the cell cycle .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it affects the cell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing cells from entering the S phase, where DNA replication occurs .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . These studies typically involve assessing the compound’s solubility, permeability, and stability, which can influence its bioavailability .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This cytotoxicity is likely due to the inhibition of CDK2, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
1-(4-methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRGEGDAHDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)
![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)



![N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2988034.png)


![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)
![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)